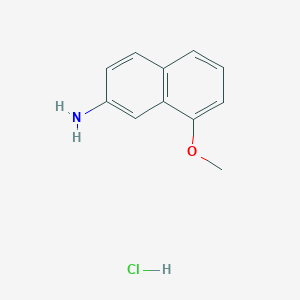

8-Methoxynaphthalen-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

8-methoxynaphthalen-2-amine;hydrochloride |

InChI |

InChI=1S/C11H11NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-7H,12H2,1H3;1H |

InChI Key |

ZRERWXFAARZGAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 8 Methoxynaphthalen 2 Amine Hydrochloride

Established Synthetic Pathways for the 8-Methoxynaphthalen-2-amine Scaffold

The construction of the 8-methoxynaphthalen-2-amine core is achievable through several well-documented synthetic routes. These methods often involve multi-step sequences that build the molecule from simpler precursors, leveraging fundamental organic reactions.

Multi-step Reaction Sequences Leading to the Target Compound

Complex organic molecules are often constructed through carefully planned multi-step syntheses. vapourtec.commsu.edu A notable pathway to a derivative of the 8-methoxynaphthalen-2-amine scaffold begins with 1,7-dihydroxynaphthalene (B165257) and proceeds through a seven-step sequence. This synthesis establishes the key structural features of the target molecule through a series of transformations.

The general sequence is as follows:

Methylation: The synthesis commences with the methylation of 1,7-dihydroxynaphthalene to protect the hydroxyl groups.

Birch Reduction: The methylated intermediate is then subjected to a Birch reduction to yield 8-methoxy-2-tetralone, a crucial ketone intermediate.

Reductive Amination: This ketone undergoes reductive amination to introduce the amine functionality.

Acylation: The resulting secondary amine is acylated.

Reduction: The acyl group is subsequently reduced to form the dipropylamino derivative.

Demethylation: Treatment with concentrated hydrochloric acid removes the methyl ether, yielding an 8-hydroxy derivative.

Resolution: The final step involves resolving the racemic mixture.

This pathway highlights a classical approach to building the substituted naphthalene (B1677914) ring system and introducing the desired amine group at the C-2 position.

Table 1: Exemplary Multi-step Synthesis for a Related Scaffold

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 & 2 | 1,7-Dihydroxynaphthalene | Methylating agent, then Birch reduction reagents | 8-Methoxy-2-tetralone |

| 3 | 8-Methoxy-2-tetralone | n-Propylamine, Sodium cyanoborohydride | 8-Methoxy-2-(n-propylamino)tetralin |

| 4 & 5 | 8-Methoxy-2-(n-propylamino)tetralin | Acylating agent, then reducing agent | 8-Methoxy-2-(N,N-dipropylamino)tetralin |

| 6 | 8-Methoxy-2-(N,N-dipropylamino)tetralin | Concentrated HCl | 8-Hydroxy-2-(N,N-dipropylamino)tetralin |

Reductive Amination Approaches and Related Methodologies

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. rsc.orgresearchgate.net This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. mdpi.comlibretexts.org

In the context of synthesizing the 8-methoxynaphthalen-2-amine scaffold, the key step is the reductive amination of 8-methoxy-2-tetralone. This transformation is efficiently carried out using a reducing agent such as sodium cyanoborohydride in the presence of an amine. The choice of reducing agent is critical; mild reagents are preferred as they selectively reduce the protonated imine intermediate over the starting ketone. libretexts.org Alternative reducing agents commonly employed for this type of reaction include sodium triacetoxyborohydride, catalytic hydrogenation (e.g., H2/Pd-C), and other hydride sources. libretexts.orgmdpi.comyoutube.com The versatility of this reaction allows for the introduction of primary or secondary amines, depending on the choice of the amine reagent (ammonia or a primary/secondary amine, respectively). rsc.org

Precursor Amide Synthesis and Subsequent Reduction

An alternative and robust method for amine synthesis involves the reduction of a precursor amide. youtube.commasterorganicchemistry.com This two-step process begins with the formation of an amide, typically through the coupling of a carboxylic acid (or its activated derivative, like an acid chloride) with an amine. The resulting stable amide is then reduced to the target amine. youtube.com

For the synthesis of 8-Methoxynaphthalen-2-amine, a hypothetical pathway would involve:

Amide Formation: Coupling of 8-methoxynaphthalene-2-carboxylic acid with ammonia (B1221849) or a suitable nitrogen source to form 8-methoxynaphthalene-2-carboxamide. Amide synthesis is a common transformation, often mediated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com

Amide Reduction: Reduction of the amide carbonyl group. A powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4), is required for this step, as amides are relatively stable functional groups. masterorganicchemistry.com This reduction converts the carboxamide into an aminomethyl group.

While this specific route for 8-Methoxynaphthalen-2-amine is not extensively detailed in the provided sources, the synthesis of structurally similar amides, such as N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, demonstrates the feasibility of forming amide bonds with a naphthalene core. mdpi.com The subsequent reduction is a standard, high-yielding transformation in organic synthesis. organic-chemistry.org

Role of Isocyanate Intermediates in 8-Methoxynaphthalen-2-amine Hydrochloride Formation

Isocyanates are highly reactive intermediates that serve as precursors to amines through reactions like the Curtius, Hofmann, or Schmidt rearrangements. These reactions typically start with a carboxylic acid derivative and proceed through a key isocyanate intermediate, which can then be hydrolyzed to yield a primary amine.

A potential, though less common, pathway to 8-Methoxynaphthalen-2-amine could involve such a rearrangement. The process would begin with 8-methoxynaphthalene-2-carboxylic acid. This acid could be converted to an acyl azide, which upon heating, would undergo the Curtius rearrangement, losing nitrogen gas to form 8-methoxy-2-naphthalenyl isocyanate. This isocyanate intermediate is not typically isolated but is trapped in situ. Subsequent hydrolysis with aqueous acid would lead to the formation of a carbamic acid, which decarboxylates to afford the desired 8-Methoxynaphthalen-2-amine. The final product would be isolated as the hydrochloride salt by treatment with HCl. Isocyanates can also be synthesized from amines and carbon dioxide under dehydrating conditions or by other specialized methods. scholaris.cagoogle.comorganic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only efficiency but also sustainability. Advanced techniques like microwave-assisted synthesis are being employed to align with the principles of green chemistry, aiming to reduce reaction times, energy consumption, and waste. nih.govresearchgate.netepa.gov

Microwave-Assisted Organic Synthesis (MAOS) for Naphthalenamine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. ijprs.comjournal-vniispk.ru By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. ukm.my

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Naphthalene Derivative

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Reflux | 6 hours | 31-82% |

| Microwave Irradiation | 5 minutes | 82-89% |

Data adapted from a study on the synthesis of 1-(naphthalene-1-yl)thiourea derivatives. ukm.my

Catalytic Approaches in the Synthesis of Related Aminonaphthalenes

The introduction of an amino group onto a naphthalene scaffold is often efficiently achieved through catalytic cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds. escholarship.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. For the synthesis of 8-methoxynaphthalen-2-amine, a likely precursor would be 2-bromo-8-methoxynaphthalene, which can be coupled with an ammonia surrogate or ammonia itself. escholarship.orgnih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to a palladium(0) complex, association of the amine to the resulting palladium(II) complex, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org

Recent advancements in this field have led to the development of various generations of phosphine ligands, each offering improved reactivity, stability, and substrate scope. wikipedia.org For the amination of electron-rich naphthalenic systems, the choice of ligand is critical to achieving high yields and preventing side reactions. While specific catalysts for the synthesis of 8-methoxynaphthalen-2-amine are not extensively documented in publicly available literature, general principles suggest that bulky, electron-rich phosphine ligands would be effective.

Beyond palladium catalysis, other transition metals have been explored for C-N bond formation. However, palladium-based systems remain the most widely employed for their high efficiency and functional group tolerance. escholarship.org

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and purity while minimizing reaction times and the formation of byproducts. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. bristol.ac.uk

Catalyst and Ligand Selection: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. The electronic and steric properties of the ligand influence the efficiency of the catalytic cycle. For instance, sterically hindered biarylphosphine ligands have shown great success in promoting the amination of a wide range of aryl halides. bristol.ac.uk

Base: The choice of base is also critical. Common bases used in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and the occurrence of side reactions. researchgate.net

Solvent: The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature. Toluene, dioxane, and THF are commonly used solvents for these types of reactions. researchgate.net

Temperature: The reaction temperature is a key parameter to control the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the catalyst or reactants, leading to lower yields and the formation of impurities. Microwave-assisted heating has been shown to significantly reduce reaction times in the amination of some bromonaphthalenes.

An illustrative, though general, optimization table for a Buchwald-Hartwig amination of a hypothetical methoxy-substituted bromonaphthalene is presented below. It is important to note that specific conditions for 8-methoxynaphthalen-2-amine would require experimental determination.

Table 1: Hypothetical Optimization of Buchwald-Hartwig Amination for a Methoxy-Bromonaphthalene

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 85 |

| 3 | Pd(OAc)₂ | RuPhos | LHMDS | Toluene | 90 | 82 |

| 4 | Pd₂(dba)₃ | SPhos | NaOtBu | THF | 80 | 78 |

Strategies for Stereoselective Synthesis of Chiral 8-Methoxynaphthalen-2-amine Derivatives

The development of synthetic routes to chiral derivatives of 8-methoxynaphthalen-2-amine is of interest for applications where specific stereoisomers are required. Asymmetric catalysis provides the most elegant and efficient way to achieve this.

One potential strategy involves the enantioselective amination of a suitable precursor. This can be achieved by employing a chiral catalyst, typically a transition metal complex with a chiral ligand. rsc.org For instance, a palladium catalyst bearing a chiral phosphine ligand could potentially induce enantioselectivity in the C-N bond-forming step of a Buchwald-Hartwig type reaction. The chiral environment created by the ligand would favor the formation of one enantiomer of the product over the other.

Another approach could involve the kinetic resolution of a racemic mixture of 8-methoxynaphthalen-2-amine or a derivative. This would involve reacting the racemic amine with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for their separation.

Furthermore, the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine derived from an 8-methoxynaphthalene core, could be a viable route. Chiral transition metal catalysts, particularly those based on rhodium or iridium with chiral phosphine ligands, are highly effective for the enantioselective hydrogenation of C=N bonds. rsc.org

While specific examples of the stereoselective synthesis of chiral 8-methoxynaphthalen-2-amine derivatives are not readily found in the surveyed literature, the principles of asymmetric catalysis provide a clear framework for how such syntheses could be approached. The successful implementation would depend on the careful design of the substrate and the selection of an appropriate chiral catalyst system.

Chemical Reactivity and Mechanistic Investigations of 8 Methoxynaphthalen 2 Amine Hydrochloride

Fundamental Amine Reactivity in the Naphthalene (B1677914) System

The reactivity of this compound is largely defined by the electron lone pair on the nitrogen atom of the free amine, which imparts both nucleophilic and basic characteristics. The electronic nature of the bicyclic aromatic naphthalene system, modified by the electron-donating effects of both the amine and methoxy (B1213986) substituents, further influences its reaction pathways.

The primary amine group in 8-Methoxynaphthalen-2-amine is a potent nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nitrogen atom in the amine possesses a lone pair of electrons, making it the center of nucleophilicity. This property allows the compound to participate in a wide range of reactions, leading to various functional group transformations at the nitrogen atom.

Simple amines are generally more nucleophilic than their alcohol counterparts and can react directly with electrophiles like alkyl halides. The nucleophilicity of the amine in this specific naphthalene system is further enhanced by the electronic properties of the ring and the methoxy substituent. Both the naphthalene ring and the methoxy group (-OCH₃) are electron-donating, which increases the electron density on the nitrogen atom, thereby strengthening its nucleophilic character.

This inherent nucleophilicity is the basis for numerous functional group transformations, including:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or acid anhydrides to yield stable amide derivatives.

Arylation: Formation of a new carbon-nitrogen bond with an aryl group, often facilitated by transition metal catalysts.

These transformations are foundational for the derivatization strategies discussed in subsequent sections. It is important to note that in its hydrochloride salt form, the amine is protonated (R-NH₃⁺), which neutralizes its nucleophilicity as the lone pair is no longer available. Therefore, reactions requiring a nucleophilic amine must be carried out under basic or neutral conditions where the free amine (R-NH₂) is the predominant species.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The naphthalene ring of 8-Methoxynaphthalen-2-amine is highly activated towards EAS due to the presence of two strong electron-donating groups: the amino group (-NH₂) and the methoxy group (-OCH₃). These groups increase the electron density of the ring system, making it more attractive to electrophiles.

The directing effects of these substituents determine the position of substitution.

Amino Group (-NH₂) at C2: This is a powerful activating group that directs incoming electrophiles primarily to the ortho position (C1 and C3).

Methoxy Group (-OCH₃) at C8: This is also a strong activating group, directing electrophiles to its ortho position (C7) and the peri position (C1).

Position C1: Strongly activated by both the C2-amino group (ortho) and the C8-methoxy group (peri). This position is highly favored for substitution.

Position C3: Activated by the C2-amino group (ortho), but less influenced by the C8-methoxy group.

Position C7: Activated by the C8-methoxy group (ortho), with some activating influence from the C2-amino group.

Therefore, electrophilic attack is most likely to occur at the C1 position, followed by C3 and C7, depending on the specific electrophile and reaction conditions. As with nucleophilic reactions, the reactivity of the ring is significantly higher when the amine is in its free base form (-NH₂) rather than its protonated ammonium (B1175870) salt form (-NH₃⁺), as the latter is a deactivating group.

Derivatization Strategies for Advanced Chemical Synthesis and Analytical Purposes

The reactive amine group and activated naphthalene ring of 8-Methoxynaphthalen-2-amine make it a versatile substrate for derivatization. These strategies are employed to synthesize more complex molecules for various applications or to modify the compound's properties for analytical detection and separation.

Building upon the fundamental nucleophilic character of the amine, several key derivatization reactions can be performed.

Acylation: This is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This reaction is typically high-yielding and is one of the most common methods for protecting the amine group or for building larger molecular structures. researchgate.net The resulting amide is significantly less nucleophilic and basic than the original amine.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary starting material, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts. Using a large excess of the starting amine can favor the formation of the secondary amine.

Arylation: The formation of a diarylamine by attaching a new aryl group to the nitrogen atom can be achieved using modern cross-coupling methods. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple the amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing complex aryl amines. wikipedia.org

Table 1: Key Derivatization Reactions at the Amine Group

| Reaction Type | Reagent Class | Product Functional Group | Key Features |

|---|---|---|---|

| Acylation | Acyl Chlorides, Anhydrides | Amide | High yield, stable product, deactivates the amine. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Can lead to polyalkylation; product is also nucleophilic. |

The formation of an amide bond via acylation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. researchgate.net The reaction of 8-Methoxynaphthalen-2-amine with carboxylic acids or their derivatives produces stable amide conjugates.

While acyl chlorides provide a highly reactive partner for the amine, direct coupling with carboxylic acids is often preferred. This requires the use of a coupling reagent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the condensation reaction between the amine and the carboxylic acid to form the amide bond. nih.gov This method is widely used in peptide synthesis and allows for the conjugation of 8-Methoxynaphthalen-2-amine to a vast array of molecules, including biomolecules, polymers, and fluorescent probes.

In analytical chemistry, derivatization is used to modify an analyte to improve its detection or separation characteristics. nih.gov The primary amine of 8-Methoxynaphthalen-2-amine is an ideal target for such modifications, especially for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For HPLC Analysis: The native compound may lack a strong chromophore or fluorophore for sensitive detection. Derivatization with a labeling reagent can attach a moiety that is easily detectable. For primary amines, fluorescent labeling is a common strategy to achieve very low detection limits. libretexts.org Reagents like Naphthalene-2,3-dicarboxaldehyde (NDA) and Dansyl Chloride react with the amine to produce highly fluorescent products that can be quantified with high sensitivity using an HPLC system equipped with a fluorescence detector. thermofisher.comnih.gov

Table 2: Common Derivatization Reagents for HPLC-Fluorescence Detection of Primary Amines

| Reagent | Abbreviation | Common Name | Principle |

|---|---|---|---|

| o-Phthalaldehyde | OPA | - | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. libretexts.org |

| Dansyl Chloride | DNS-Cl | - | Reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts. thermofisher.com |

| Naphthalene-2,3-dicarboxaldehyde | NDA | - | Reacts with primary amines in the presence of cyanide to form a stable and fluorescent cyanobenz[f]isoindole (CBI) product. nih.govgoogle.com |

For GC Analysis: For an analyte to be suitable for GC, it must be volatile and thermally stable. The polarity and hydrogen-bonding capability of the amine group in 8-Methoxynaphthalen-2-amine can lead to poor peak shape and adsorption within the GC system. Derivatization is employed to mask the polar -NH₂ group, thereby increasing volatility and improving chromatographic performance. researchgate.netphenomenex.com

Common GC derivatization methods for amines include:

Silylation: An active hydrogen on the amine is replaced by a non-polar trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting TMS derivative is much more volatile and less polar.

Acylation: Reaction with a fluorinated anhydride, such as heptafluorobutyric anhydride (HFBA), produces a stable, volatile derivative. The presence of multiple fluorine atoms makes the derivative highly sensitive to an Electron Capture Detector (ECD), enabling trace-level analysis. publisso.de

Table 3: Common Derivatization Methods for GC Analysis of Amines

| Method | Reagent Class | Derivative Type | Purpose |

|---|---|---|---|

| Silylation | Silylating agents (e.g., BSTFA) | TMS-amine | Increases volatility, reduces polarity, improves peak shape. sigmaaldrich.com |

Reaction Mechanism Elucidation and Kinetic Studies

Detailed experimental or computational studies specifically elucidating the reaction pathways and transition states for reactions involving 8-Methoxynaphthalen-2-amine hydrochloride are not available in the public domain. Generally, for aromatic amines, electrophilic substitution reactions are a major pathway. The amine group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in the hydrochloride form, the ammonium salt (-NH3+Cl-) is a deactivating group and a meta-director. The methoxy group (-OCH3) at the 8-position is an activating, ortho-para directing group. The interplay between these two substituents would dictate the regioselectivity of any electrophilic aromatic substitution. Computational modeling would be necessary to predict the transition state energies and determine the most likely reaction pathways for specific reactions.

No kinetic studies specifically measuring the reaction rates and determining the rate laws for transformations involving this compound have been published. Such studies would be essential to understand the reaction mechanisms and to optimize reaction conditions for synthetic applications. For a hypothetical reaction, kinetic studies would involve systematically varying the concentrations of reactants and catalysts, and monitoring the reaction progress over time using techniques like spectroscopy or chromatography.

Amine hydrochloride salts can act as bifunctional reagents in certain chemical transformations. In this role, the amine component can act as a nucleophile or a base, while the hydrochloride can serve as a proton source or a halide source. This bifunctionality can be exploited in reactions like the copper-catalyzed aminochlorination of maleimides, where the amine hydrochloride provides both the amino group and the chlorine atom. While this has been demonstrated for other amine hydrochlorides, there are no specific examples in the literature of this compound being used in this capacity.

Coordination Chemistry: this compound as a Ligand Precursor

The free amine, 8-Methoxynaphthalen-2-amine, obtainable from its hydrochloride salt, has the potential to act as a ligand in coordination chemistry. The nitrogen atom of the amine group possesses a lone pair of electrons that can be donated to a metal center to form a coordinate bond. The naphthalene backbone provides a rigid scaffold, and the methoxy group could also potentially participate in coordination, making it a bidentate ligand. However, a review of the literature, including major chemical databases, reveals no synthesized or characterized coordination complexes involving 8-Methoxynaphthalen-2-amine as a ligand. The synthesis of such complexes would likely involve the deprotonation of the hydrochloride salt to liberate the free amine, which could then be reacted with a suitable metal salt.

Theoretical and Computational Investigations of 8 Methoxynaphthalen 2 Amine Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule at the electronic level. For 8-Methoxynaphthalen-2-amine hydrochloride, these calculations would offer a detailed picture of its geometry and electronic landscape.

Density Functional Theory (DFT) Studies of Molecular Conformations

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure of molecules. A DFT study of this compound would involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the methoxy (B1213986) and amine hydrochloride substituents on the rigid naphthalene (B1677914) core suggests the possibility of different rotational conformations (rotamers), particularly around the C-O and C-N bonds, which DFT calculations could effectively model to determine the lowest energy conformer.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For this compound, an analysis of the FMOs would map the regions of the molecule most likely to be involved in chemical reactions. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Predicted Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability | (Value) eV |

| LUMO Energy | ELUMO | Electron-accepting ability | (Value) eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability/reactivity | (Value) eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | (Value) eV |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron | (Value) eV |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | (Value) eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | (Value) eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | (Value) eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons | (Value) eV |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the molecule's conformational landscape, identifying accessible conformations and the energy barriers between them. This would be particularly useful for understanding the flexibility of the methoxy and amine hydrochloride side chains and their interactions with potential solvent molecules or biological receptors.

Prediction of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling can be employed to predict the likely pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate. For instance, computational models could predict the mechanism of electrophilic or nucleophilic substitution on the naphthalene ring, guided by the electronic properties determined from DFT calculations.

Structure-Reactivity Relationships Derived from Theoretical Data

By systematically analyzing the data generated from the aforementioned computational methods, it is possible to establish structure-reactivity relationships. For example, by calculating the distribution of electrostatic potential on the molecular surface, one could predict the sites most susceptible to electrophilic or nucleophilic attack. The correlation between the calculated reactivity descriptors (like the electrophilicity index or the energies of frontier orbitals) and experimentally observed reaction outcomes for related compounds would provide a predictive framework for the chemical behavior of this compound. This integrated theoretical approach is invaluable for guiding synthetic efforts and understanding the molecule's chemical profile.

Applications of 8 Methoxynaphthalen 2 Amine Hydrochloride in Advanced Chemical Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The chemical architecture of 8-methoxynaphthalen-2-amine makes it a significant starting material or intermediate in organic synthesis. The amine group provides a reactive site for a multitude of chemical transformations, while the methoxy-substituted naphthalene (B1677914) scaffold imparts specific electronic and steric properties to the resulting molecules.

Precursor for Advanced Organic Scaffolds and Heterocycles

The naphthalenamine framework is a cornerstone for the synthesis of a wide array of complex organic structures and heterocyclic compounds. The amine functionality allows for the construction of carbon-nitrogen bonds, which are fundamental to many biologically active molecules and functional materials. For instance, naphthalenamine derivatives are used in reactions to form amides, imines, and more complex heterocyclic systems. mdpi.comresearchgate.netmdpi.com The electron-rich nature of the naphthalene ring, enhanced by the methoxy (B1213986) group, can also direct electrophilic substitution reactions to specific positions, allowing for controlled functionalization.

Research on related naphthol-based compounds has demonstrated their utility in multicomponent reactions to construct diverse and biologically relevant heterocycles such as xanthenes, chromenes, and oxazines. fardapaper.irdntb.gov.ua This highlights the potential of naphthalene-based amines, including the 8-methoxy-2-amine isomer, to serve as key precursors in combinatorial chemistry and drug discovery for creating libraries of novel compounds. fardapaper.irdntb.gov.ua The synthesis of various N-heterocycles is often enabled by bifunctional reagents that can react with a range of primary amines to build complex molecular frameworks. nih.gov

| Precursor Type | Resulting Heterocycle | Synthetic Approach | Significance |

|---|---|---|---|

| Naphthol/Naphthalenamine | Dibenzo[a,j]xanthenes | Multicomponent reaction with aldehydes | Leuco-dyes, functional materials fardapaper.irdntb.gov.ua |

| 1-Naphthylamine Derivatives | 4-Aminated Naphthylamines | Directed C-H amination | Pharmaceutical and material intermediates mdpi.com |

| Naphthalenamine | N-Substituted Amides | Coupling with carboxylic acids | Precursors for biologically active molecules mdpi.com |

Synthesis of Naphthalene-Based Polymeric Precursors

Naphthalene-containing monomers are incorporated into polymers to enhance their thermal stability, mechanical properties, and photophysical characteristics. The rigid and planar structure of the naphthalene unit can lead to materials with high glass transition temperatures and specific optical properties. google.com Naphthalenamines, by virtue of their reactive amine group, can be used as monomers in the synthesis of polymers such as polyamides, polyimides, and polyaminals. nih.govmdpi.com

For example, novel porous polyaminal-linked polymers have been successfully synthesized through the polycondensation of naphthalene and melamine (B1676169) building blocks. nih.govmdpi.com The introduction of the naphthalene moiety into the polymer network has been shown to improve porosity, which is beneficial for applications like CO2 capture and heavy metal adsorption. nih.govmdpi.com Similarly, naphthalene-based polymers synthesized via Friedel–Crafts crosslinking have been developed for use as catalytic supports, demonstrating the versatility of the naphthalene core in materials science. nih.govresearchgate.net While these examples may not use the specific 8-methoxy-2-amine isomer, they establish a clear precedent for the utility of naphthalenamines as valuable polymeric precursors.

Role in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the organization of molecules into larger, functional assemblies through non-covalent interactions. fortunejournals.com The structural features of the 8-methoxynaphthalen-2-amine moiety—specifically its aromatic naphthalene core and hydrogen-bonding capable amine and methoxy groups—make it an excellent candidate for designing molecules that can participate in self-assembly and molecular recognition. rsc.org

Design of Host-Guest Systems and Molecular Recognition Elements

Host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule, driven by non-covalent forces. wikipedia.orgnih.gov The electron-rich, aromatic surface of the naphthalene ring allows it to act as a guest, fitting into the hydrophobic cavities of host molecules like cyclodextrins, calixarenes, or cucurbiturils. researchgate.netnih.gov This interaction is often driven by hydrophobic effects and van der Waals forces. wikipedia.orgresearchgate.net

Conversely, the naphthalenamine moiety can be incorporated into a larger macrocyclic structure, thereby becoming part of a host system. orientjchem.org The specific geometry and electronic properties of the naphthalene unit can contribute to the selective binding of guest molecules. The inclusion of a naphthalene moiety can enhance π-stacking interactions with guests, a critical feature for molecular recognition. nih.gov The ability to functionalize the amine group allows for the attachment of other recognition sites or for tuning the solubility and electronic nature of the host.

Self-Assembled Structures Based on Naphthalenamine Moieties

Self-assembly is the spontaneous organization of molecules into ordered structures. fortunejournals.com Molecules containing naphthalene units, particularly derivatives like naphthalene diimides (NDIs), are well-known to self-assemble into complex architectures such as nanofibers, nanotwists, vesicles, and gels. rsc.orgrsc.orgresearchgate.net This assembly is primarily driven by π-π stacking interactions between the flat, aromatic naphthalene cores. warwick.ac.uk

The presence of an amine group on the naphthalene ring introduces the capacity for hydrogen bonding, which is a powerful tool for directing the self-assembly process. rsc.orgnih.gov Hydrogen bonding can provide directionality and stability to the resulting supramolecular structures. rsc.org For example, studies on naphthalene-dipeptide conjugates show that hydrogen bonding (leading to β-sheet formation) and π-π stacking work in concert to drive the formation of fibrous hydrogel networks. warwick.ac.uk The methoxy group can also participate in weaker hydrogen bonds, further influencing the packing and morphology of the assembled structures. The interplay of these forces allows for precise control over the final architecture and properties of the material. rsc.org

Non-Covalent Interactions in Supramolecular Assemblies

The formation and stability of supramolecular assemblies are governed by a delicate balance of various non-covalent interactions. fortunejournals.com For systems based on the 8-methoxynaphthalen-2-amine scaffold, several key interactions are at play.

π-π Stacking: This is a dominant interaction for naphthalene-based systems, where the face-to-face stacking of the aromatic rings is energetically favorable. This interaction is fundamental to the formation of columnar or lamellar structures in self-assembled materials. bohrium.com

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, while the nitrogen atom itself and the oxygen of the methoxy (-OCH3) group can act as hydrogen bond acceptors. These interactions are highly directional and play a crucial role in determining the specific arrangement of molecules within an assembly. rsc.orgresearchgate.net

Hydrophobic Interactions: In aqueous environments, the nonpolar naphthalene core will tend to aggregate to minimize contact with water, driving the self-assembly process. researchgate.net

The combination of these forces allows for the programmed assembly of naphthalenamine derivatives into functional soft materials with tailored properties. rsc.org

| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Assembly |

|---|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | 5 - 50 | Primary driving force for aggregation; promotes order. bohrium.com |

| Hydrogen Bonding | Electrostatic attraction involving H and an electronegative atom (N, O). | 10 - 40 | Provides directionality and structural stability. rsc.orgresearchgate.net |

| Van der Waals Forces | Weak, short-range electrostatic forces. | < 5 | Contributes to overall cohesion and close packing. |

| Hydrophobic Effect | Tendency of nonpolar surfaces to aggregate in aqueous solution. | Variable | Drives assembly in aqueous media. researchgate.net |

Development of Chemical Sensors and Probes (Non-Biological Contexts)

The intrinsic photophysical properties of the naphthalene scaffold, characterized by a rigid, planar, and π-conjugated electron system, make its derivatives excellent candidates for the construction of fluorescent chemical sensors and probes. researchgate.net Derivatives of 8-Methoxynaphthalen-2-amine hydrochloride are being explored in advanced chemical research for their potential in developing chemosensors for non-biological applications, such as environmental monitoring and materials science. The core principle lies in modifying the naphthalene structure with specific recognition moieties that can selectively interact with a target analyte. This interaction induces a measurable change in the fluorescence properties—such as intensity, wavelength, or lifetime—of the naphthalene core.

Naphthalene derivatives have been successfully employed to create fluorescent probes with high selectivity and sensitivity for various analytes, including metal ions. nih.gov For instance, a synthesized naphthalene derivative incorporating a Schiff base structure was designed to detect aluminum ions (Al³⁺). nih.gov The binding of Al³⁺ to the probe resulted in a significant fluorescence enhancement, a phenomenon known as chelation-enhanced fluorescence (CHEF). This effect allows for the quantitative detection of the target ion with a low detection limit. nih.gov The structural plasticity of naphthalene allows for the tuning of its optical properties by modifying functional groups, making it a versatile platform for designing probes for different chemical species. researchgate.netnih.gov Research in this area focuses on creating donor-π-acceptor (D-π-A) structures, which can enhance photostability and fluorescence quantum yield, crucial characteristics for robust chemical sensors. researchgate.net

Table 1: Properties of Naphthalene-Based Fluorescent Probes

| Property | Description | Significance in Chemical Sensing | Source |

| High Quantum Yield | Efficient conversion of absorbed light into emitted fluorescent light. | Leads to brighter signals and higher sensitivity, allowing for the detection of trace amounts of analytes. | researchgate.netresearchgate.net |

| Photostability | Resistance to chemical degradation upon exposure to light. | Ensures the probe remains stable and provides reliable measurements over extended periods of analysis. | researchgate.netresearchgate.net |

| Large Stokes Shift | Significant separation between the maximum absorption and emission wavelengths. | Minimizes self-quenching and background interference, leading to a better signal-to-noise ratio. | nih.gov |

| Structural Modifiability | The naphthalene core can be easily functionalized with various recognition groups. | Allows for the design of highly selective probes tailored to specific target analytes. | nih.gov |

| Environmental Sensitivity | Fluorescence properties can be sensitive to the polarity of the surrounding medium. | Enables the probing of chemical environments and reaction kinetics. | wikipedia.org |

Advanced Analytical Methodologies Employing this compound Derivatives

Application in Chromatographic and Spectroscopic Analysis for Mechanistic Studies

In many analytical contexts, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC), direct detection of certain analytes is challenging. This is often due to their low concentration, high polarity, or lack of a suitable chromophore or fluorophore, which prevents detection by common UV-Vis or fluorescence detectors. rsc.orgsigmaaldrich.com To overcome these limitations, a pre-column derivatization strategy is employed, where the analyte is reacted with a reagent to form a derivative that is more easily detectable. thermofisher.com

Derivatives of this compound are valuable candidates for such reagents. The methoxynaphthalene group serves as an excellent fluorophore, which, when attached to a target analyte, allows for highly sensitive fluorescence detection. The amine group on the naphthalene ring can be chemically modified to create a reactive site that selectively targets a specific functional group in an analyte of interest. This approach is widely used for the analysis of compounds like aliphatic amines, which lack natural fluorescence or UV absorption. rsc.orgthermofisher.com

For mechanistic studies, these derivatives can be used to "tag" molecules involved in a chemical reaction. By taking samples at various time points, derivatizing the target molecule, and analyzing the samples via HPLC with fluorescence detection, researchers can accurately quantify the concentration of the tagged molecule. This allows for the precise tracking of its formation or consumption, providing critical data for elucidating reaction kinetics and mechanisms. The stability of the naphthalene core ensures that the tag itself does not degrade during the analysis, providing reliable quantitative data. scribd.com

Table 2: Common Derivatizing Reagents for Amines in Chromatography

| Reagent | Target Functional Group | Detection Method | Advantages | Source |

| o-Phthaldialdehyde (OPA) | Primary Amines | Fluorescence | Fast reaction time, automated derivatization possible. | thermofisher.comnih.gov |

| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Forms stable derivatives, suitable for a wide range of amines. | thermofisher.comlibretexts.org |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines, Phenols | Fluorescence | High sensitivity, well-established methodology. | thermofisher.comnih.gov |

| Naphthalene-based Reagents (e.g., NSCl) | Primary and Secondary Amines | Fluorescence, UV | Excellent photostability and high quantum yield from the naphthalene core. | researchgate.netnih.gov |

Enhancing Detection Sensitivity and Specificity via Derivatization in Chemical Systems

The primary goal of derivatization in analytical chemistry is to improve the detectability and chromatographic behavior of an analyte. nih.govjfda-online.com By reacting an analyte with a derivative of this compound, a potent fluorescent tag is introduced into the analyte's structure. This modification dramatically enhances detection sensitivity. While an underivatized compound might be undetectable or produce a very weak signal with a standard UV detector, its fluorescent derivative can be detected at picogram or even lower levels using an HPLC system equipped with a fluorescence detector (FLD). nih.gov

The enhancement in sensitivity is directly related to the photophysical properties of the naphthalene moiety, which typically exhibits a high fluorescence quantum yield. researchgate.netresearchgate.net This means a large fraction of the absorbed light energy is re-emitted as fluorescence, resulting in a strong analytical signal. For example, derivatization of certain compounds with a reagent containing a large conjugated structure has been shown to increase detection sensitivity by over 2000 times compared to non-derivative HPLC-UV methods. nih.gov

Specificity is achieved through the chemistry of the derivatization reaction itself. The reactive group on the this compound derivative can be designed to react selectively with a particular functional group (e.g., a carboxyl group, a hydroxyl group, or an amine) on the target analyte. This ensures that only the compound of interest is tagged and detected, reducing interference from other components in a complex sample matrix. For instance, 2-naphthalenesulfonyl chloride (NSCl) has been used for the specific derivatization of secondary amines, allowing for their selective analysis without interference from other compounds. nih.gov This targeted approach improves the accuracy and reliability of the quantitative analysis. conicet.gov.ar

Table 3: Impact of Derivatization on Analytical Detection

| Analytical Parameter | Before Derivatization | After Derivatization with Fluorescent Tag | Rationale | Source |

| Detection Method | UV-Vis, Electrochemical | Fluorescence Detection (FLD), LC-MS | Introduction of a fluorophore enables highly sensitive fluorescence detection. | thermofisher.comnih.gov |

| Limit of Detection (LOD) | μg/mL to ng/mL range | ng/mL to pg/mL range | High quantum yield of the fluorescent tag produces a much stronger signal for a given concentration. | nih.gov |

| Selectivity | Low (dependent on chromatography) | High | The derivatizing agent can be designed to react with specific functional groups, minimizing matrix interference. | rsc.orgnih.gov |

| Chromatographic Behavior | Poor peak shape, strong retention (for polar compounds) | Improved peak shape, better retention | Derivatization reduces polarity and can improve the interaction with the stationary phase. | rsc.orgthermofisher.com |

Future Research Directions and Emerging Opportunities for 8 Methoxynaphthalen 2 Amine Hydrochloride

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 8-Methoxynaphthalen-2-amine hydrochloride should prioritize the exploration of novel and sustainable synthetic pathways that move beyond traditional, often harsh, methodologies.

Key Research Thrusts:

Green Chemistry Approaches: Emphasis should be placed on adopting green chemistry principles. This includes the use of greener solvents (e.g., water or bio-based solvents), lower reaction temperatures, and catalysts that can be easily recovered and recycled. rsc.org Microwave-assisted synthesis is another avenue that could significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Flow Chemistry Synthesis: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability. Developing a continuous flow process for the synthesis of this compound could lead to higher purity, better yields, and a more streamlined production process suitable for industrial applications.

| Synthetic Approach | Potential Advantages | Relevant Precursors |

| Direct C-H Amination | High atom economy, reduced step count | 1-Methoxynaphthalene |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency | Substituted naphthalenes, amine sources |

| Continuous Flow Chemistry | High reproducibility, scalability, safety | Various starting materials |

Advanced Mechanistic Studies and Catalytic Applications

A deeper understanding of the reaction mechanisms involving this compound and its potential as a catalyst or ligand is crucial for unlocking its full potential.

Key Research Thrusts:

In-Situ Spectroscopic Analysis: Employing advanced techniques like in-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) and real-time IR spectroscopy can provide valuable insights into the reaction intermediates and transition states during its synthesis or subsequent reactions. rsc.org This knowledge is fundamental for optimizing reaction conditions and designing more efficient catalysts.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict reactivity, and understand the electronic effects of the methoxy (B1213986) and amine substituents on the naphthalene (B1677914) ring. This can guide experimental work and accelerate the discovery of new reactions.

Asymmetric Catalysis: Chiral 2-naphthylamine (B18577) derivatives are known to be effective ligands in asymmetric catalysis. nih.gov Future work could explore the synthesis of chiral analogues of this compound. These new ligands could be screened for their efficacy in a variety of enantioselective transformations, such as hydrogenations, C-C bond formations, and aminations, potentially leading to the discovery of novel and highly selective catalysts. nih.govacs.org

| Research Area | Techniques/Methods | Potential Outcomes |

| Mechanistic Elucidation | In-situ DRIFTS, Real-time IR, Isotope Labeling | Optimization of synthetic protocols, catalyst design |

| Computational Chemistry | Density Functional Theory (DFT) | Prediction of reactivity, understanding of electronic structure |

| Asymmetric Catalysis | Ligand synthesis, screening in enantioselective reactions | Development of novel, highly selective catalysts |

Expansion into New Material Science Applications (e.g., Optoelectronic Materials, Functional Polymers)

The rigid, aromatic structure of the naphthalene core combined with the functional amine handle makes this compound an attractive candidate for the development of advanced materials.

Key Research Thrusts:

Optoelectronic Materials: The naphthalene ring is a well-known fluorophore. Research should investigate the photophysical properties (absorption and emission spectra, quantum yield) of this compound and its derivatives. By chemically modifying the amine group or incorporating the molecule into larger conjugated systems, it may be possible to tune its electronic properties for applications in Organic Light-Emitting Diodes (OLEDs), sensors, or molecular probes.

Functional Polymers: The primary amine group provides a reactive site for polymerization. polysciences.com It can be used as a monomer to synthesize novel polyamides, polyimides, or other functional polymers. These polymers could possess unique thermal, mechanical, or electronic properties derived from the incorporated methoxynaphthalene units. Potential applications include high-performance plastics, specialty coatings, and advanced adhesives. polysciences.com The electron-donating nature of the methoxy group can influence the polymer's electronic characteristics, making it a target for conductive polymer research.

| Application Area | Key Molecular Feature | Potential Products/Technologies |

| Optoelectronics | Naphthalene fluorophore, tunable electronics | OLEDs, chemical sensors, fluorescent probes |

| Functional Polymers | Reactive amine group, rigid aromatic core | High-performance polymers, conductive materials, specialty coatings |

Interdisciplinary Research with Non-Prohibited Scientific Domains

The structural motifs present in this compound lend themselves to exploration in various interdisciplinary fields, bridging chemistry with life sciences and material science in novel ways.

Key Research Thrusts:

Scaffolds for Chemical Biology: The 8-aminoquinoline (B160924) scaffold, structurally related to the target molecule, is a key pharmacophore in certain therapeutic agents. mdpi.com The 8-Methoxynaphthalen-2-amine structure could serve as a novel scaffold for the design and synthesis of compound libraries. These libraries could be used in high-throughput screening for identifying new molecular probes to study biological processes or as starting points in medicinal chemistry research programs.

Supramolecular Chemistry: The aromatic naphthalene ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds. These non-covalent interactions can be exploited to construct complex, self-assembling supramolecular structures like gels, liquid crystals, or molecular cages. Investigating the self-assembly behavior of derivatives of this compound could lead to new "smart" materials that respond to external stimuli.

Derivatization for Bioactive Compound Synthesis: The core structure can be used as a precursor for creating more complex molecules. For instance, it can be derivatized to synthesize novel quinoxaline (B1680401) or other heterocyclic systems, which are known to be important in various areas of chemical and biological research. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 8-Methoxynaphthalen-2-amine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Multi-step synthesis typically involves methoxylation and amination of naphthalene derivatives. For example, methoxy groups can be introduced via nucleophilic substitution using methoxide ions, followed by amination using ammonia or its derivatives under controlled pH and temperature. Optimization strategies include:

- Catalyst selection : Palladium or copper catalysts for coupling reactions .

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt with ≥98% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- UV/Vis spectroscopy : Confirm λmax absorption peaks (e.g., ~220–272 nm for methoxy-naphthyl analogs) .

- HPLC/MS : Validate molecular weight (theoretical MW: ~209.7 g/mol for C₁₁H₁₂ClNO) and detect impurities .

- NMR : Assign peaks for methoxy (-OCH₃) and amine (-NH₂) groups in ¹H/¹³C spectra .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines:

- PPE : Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation/skin contact .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure .

- First aid : Immediate eye rinsing with water for 15+ minutes and medical consultation for accidental ingestion .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position) influence the pharmacological activity of naphthylamine derivatives?

- Methodological Answer : Comparative studies using in vitro models (e.g., rat brain tissues) reveal:

- Positional isomerism : Ortho-methoxy groups (as in 8-Methoxynaphthalen-2-amine) may exhibit weaker serotonin receptor modulation compared to para/meta isomers .

- Experimental design : Use radiolabeled ligands to quantify receptor binding affinity (Kd) and functional assays (e.g., cAMP modulation) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Address matrix interference and low analyte concentrations via:

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound .

- Detection limits : Use tandem MS (LC-MS/MS) with deuterated internal standards to enhance sensitivity and specificity .

Q. How can researchers resolve discrepancies in reported stability data for this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies:

- Conditions : Test degradation at 25°C/60% RH (long-term) vs. 40°C/75% RH (accelerated) over 6–12 months .

- Analytical endpoints : Monitor hydrochloride salt dissociation via pH shifts and quantify degradation products (e.g., free amine) using ion chromatography .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Computational and experimental approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.